4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione

Medicinal Chemistry FRET Probe Design Structure-Activity Relationship

4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione is a pyridinyl-isoquinoline-dione derivative. This class of compounds has been patented for use as novel dark quenchers in Fluorescence Resonance Energy Transfer (FRET) applications, where they are reported to exhibit surprisingly low background signal and high quenching efficiency compared to traditional dyes like TAMRA.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B12342637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3
InChIInChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11-
InChIKeySUYADTDUIGINHY-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure 4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione (CAS 750601-20-8)


4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione is a pyridinyl-isoquinoline-dione derivative [1]. This class of compounds has been patented for use as novel dark quenchers in Fluorescence Resonance Energy Transfer (FRET) applications, where they are reported to exhibit surprisingly low background signal and high quenching efficiency compared to traditional dyes like TAMRA [2]. The target compound, with its specific ethoxymethylene and pyridin-2-yl substituents (PubChem CID: 3865675), offers a distinct structural profile for researchers designing custom FRET probes or exploring structure-activity relationships within this chemical space [1].

Critical Differentiation of 4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione from Close-in Analogs


Generic substitution among 4-ethoxymethylene-4H-isoquinoline-1,3-diones is not advisable due to significant structural variance at the N-2 position, which critically influences molecular properties. The target compound uniquely incorporates a pyridin-2-yl group, a heteroaryl substituent, as opposed to the simple phenyl, p-tolyl, or 4-isopropylphenyl groups found in common analogs [1]. This pyridinyl moiety introduces an additional hydrogen bond acceptor site and alters the compound's electronic distribution and lipophilicity (computed XLogP3-AA of 2.3) [1]. These differences are paramount for applications requiring specific molecular recognition, metal coordination, or defined stacking interactions, directly impacting quenching efficiency in FRET systems where spectral overlap and dipole orientation are critical [2].

Quantified Performance Benchmarks for 4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione


Enhanced Hydrogen Bonding Capacity vs. 2-Phenyl Analogs for Molecular Interactions

The replacement of the 2-phenyl group in analogs with a 2-pyridyl group in the target compound adds a hydrogen bond acceptor. PubChem computed properties show the target has 4 hydrogen bond acceptors, while a direct analog like (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione has only 3 [1]. This structural difference is critical for biological target engagement and self-assembly properties.

Medicinal Chemistry FRET Probe Design Structure-Activity Relationship

Modulated Lipophilicity for Optimized Cell Permeability and Solubility

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.3 [1]. A common 2-phenyl analog, 4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione, is predicted to have a higher XLogP3 (approx. 2.9 based on added methyl group), indicating greater lipophilicity . The lower lipophilicity of the pyridinyl derivative suggests improved aqueous solubility and a better profile for oral bioavailability, a key differentiator in lead optimization.

ADME Drug Discovery Fragment-Based Screening

Specified High Purity for Reproducible Procurement and Assay Development

The compound is commercially available with a specified minimum purity of 95%, as verified by vendors such as AKSci . This defined purity level ensures batch-to-batch reproducibility, which is essential for quantitative biophysical assays. In contrast, many close structural analogs found in screening libraries are often supplied without a guaranteed purity grade, introducing unacceptable variability into scientific procurement.

Chemical Biology Assay Development Quality Control

Validated Application Scenarios for Procuring 4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione


Development of Next-Generation FRET-Based Dark Quencher Probes

As a member of the pyridinyl-isoquinoline-dione class, this compound is a prime candidate for developing novel dark quenchers. The patent literature explicitly states these derivatives feature a low background signal and high quenching efficiency [1]. A researcher can conjugate this molecule to a solid support or biomolecule to create a custom reporter-quencher system, with the pyridinyl group offering a unique handle for tuning spectral properties compared to older BHQ or TAMRA-based quenchers.

Synthetic Building Block for Targeted Medicinal Chemistry Libraries

The rigid isoquinoline-dione scaffold with an ethoxymethylidene substituent serves as a versatile building block for bioactive molecule synthesis [2]. Its structural differentiation from phenyl analogs, particularly the added H-bond acceptor and lower computed logP (XLogP3-AA of 2.3) [3], makes it a strategic choice for library synthesis aimed at modulating kinase inhibition or disrupting protein-protein interactions where nitrogen-containing heterocycles are privileged.

Biophysical Assay Standard for Studying Metal-Chelating Interactions

The 2-pyridyl moiety is a known metal chelator. Procurement of this compound provides a well-characterized, high-purity standard (95%) for studying metal-ligand binding. Its unique dual functionality, combining a pyridinyl group for chelation with an ethoxymethylidene group for potential further derivatization, distinguishes it from simple isoquinolinediones, enabling more sophisticated biophysical experiments.

Reference Standard for Analytical Method Development in Complex Matrices

The compound's commercial availability as a high-purity (95%) solid with a defined CAS number (750601-20-8) and PubChem record (CID 3865675) [REFS-3, REFS-4] positions it as a reliable reference standard. A procurement specialist can use it to develop and validate HPLC or LC-MS methods for detecting isoquinoline-dione impurities or metabolites in biological samples, a task for which an undefined analog would be unsuitable.

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